molecular formula C11H8BrFN4 B3843098 5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine

5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine

Cat. No.: B3843098
M. Wt: 295.11 g/mol
InChI Key: HHSXIEVHRGDYSO-FZSIALSZSA-N
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Description

5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with bromine and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine typically involves the condensation of 5-bromo-2-aminopyrimidine with 2-fluorobenzaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Reduction Reactions: The imine group can be reduced to an amine.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Reduction: Corresponding amine derivatives.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals.

    Biological Studies: Investigated for its interactions with biological targets.

    Materials Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The exact mechanism of action for 5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-methylpyrimidin-2-amine
  • 2-amino-5-bromopyrimidine

Uniqueness

5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine is unique due to the presence of both bromine and fluorophenyl groups, which can impart distinct chemical and biological properties compared to other pyrimidine derivatives.

Properties

IUPAC Name

5-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN4/c12-9-6-14-11(15-7-9)17-16-5-8-3-1-2-4-10(8)13/h1-7H,(H,14,15,17)/b16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSXIEVHRGDYSO-FZSIALSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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